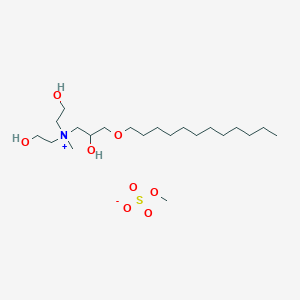

(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate

Übersicht

Beschreibung

(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is a useful research compound. Its molecular formula is C21H47NO8S and its molecular weight is 473.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate, a quaternary ammonium compound, is notable for its amphiphilic properties, which combine hydrophobic and hydrophilic characteristics. This unique structure facilitates its use in various biological applications, including drug delivery and antimicrobial formulations. Understanding its biological activity is crucial for potential therapeutic applications and environmental safety.

Chemical Structure and Properties

- Molecular Formula : C21H47NO8S

- Molecular Weight : 473.7 g/mol

- CAS Number : 18602-17-0

- IUPAC Name : (3-dodecoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium; methyl sulfate

The compound features a dodecyloxy group contributing to its hydrophobicity, while the bis(2-hydroxyethyl) and methylammonium groups enhance solubility in aqueous environments, making it suitable for biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties, cytotoxicity, and potential use in drug delivery systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs) are well-known for their antimicrobial effects. Studies indicate that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Its mechanism typically involves disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity

Research has shown that the compound can exhibit cytotoxic effects on certain cell lines. The degree of cytotoxicity may vary based on concentration and exposure time. For example, higher concentrations have been linked to increased cell death in human cancer cell lines, indicating potential as an anticancer agent .

Drug Delivery Applications

The amphiphilic nature of the compound allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. This property is particularly beneficial in formulating drug delivery systems that require penetration through lipid membranes .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) demonstrated a significant reduction in bacterial counts when treated with the compound at varying concentrations. The results indicated a dose-dependent response, with higher concentrations achieving complete bacterial inhibition within 24 hours .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that exposure to concentrations above 50 µg/mL resulted in substantial cell death after 48 hours, suggesting its potential as a chemotherapeutic agent .

Safety and Environmental Impact

Despite its beneficial applications, safety data indicate that the compound poses risks such as skin corrosion and serious eye damage upon contact. It is classified under GHS hazard categories for acute toxicity and environmental hazards . Therefore, appropriate handling measures must be implemented in research and industrial applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzalkonium Chloride | Quaternary ammonium compound | Strong antimicrobial activity |

| Cetyltrimethylammonium Bromide | Long-chain fatty acid derivative | Commonly used as a surfactant |

| Polyquaternium-7 | Cationic polymer | Used in hair care products for conditioning |

The structural uniqueness of this compound lies in its combination of long-chain hydrophobic groups with multiple hydroxyl functionalities, allowing it to serve dual roles as both a surfactant and an antimicrobial agent while maintaining biocompatibility .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes. Research indicates that it can effectively inhibit the growth of various bacterial strains, making it suitable for use in disinfectants and antiseptics .

Surfactant Properties

As a surfactant, (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate can lower surface tension in aqueous solutions. This property is beneficial in formulations for personal care products, enhancing the solubility and dispersion of active ingredients .

Coatings and Adhesives

The compound serves as a component in coatings and adhesives, providing enhanced adhesion properties and stability. Its compatibility with various substrates makes it valuable in industrial applications where strong bonding is required .

Polymer Modification

In polymer science, this ammonium compound can be used to modify the properties of polymers, such as improving hydrophilicity or altering mechanical characteristics. This modification leads to the development of advanced materials with tailored properties for specific applications .

Drug Delivery Systems

Research has explored the potential of this compound in drug delivery systems. Its ability to encapsulate drugs effectively allows for controlled release, enhancing therapeutic efficacy while minimizing side effects .

Formulation of Therapeutics

The compound is also utilized in the formulation of therapeutics, particularly in creating stable emulsions for topical applications. Its surfactant properties facilitate the uniform distribution of active ingredients within the formulation .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemistry | Antimicrobial agent | Inhibits microbial growth |

| Surfactant properties | Lowers surface tension | |

| Material Science | Coatings and adhesives | Enhances adhesion and stability |

| Polymer modification | Improves hydrophilicity and mechanical properties | |

| Pharmaceuticals | Drug delivery systems | Controlled release of drugs |

| Formulation of therapeutics | Stable emulsions for topical products |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting its potential as a disinfectant agent in healthcare settings.

Case Study 2: Polymer Modification

In another research project, this compound was incorporated into polyvinyl chloride (PVC) to enhance its flexibility and durability. The modified PVC showed improved resistance to environmental stress cracking compared to unmodified samples, highlighting the effectiveness of the ammonium compound in material enhancement.

Eigenschaften

IUPAC Name |

(3-dodecoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-17-25-19-20(24)18-21(2,13-15-22)14-16-23;1-5-6(2,3)4/h20,22-24H,3-19H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIZCDUCLCAEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H47NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885057 | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18602-17-0 | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18602-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.